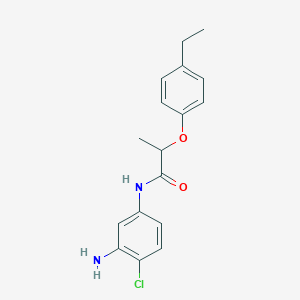

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide

Description

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide is a substituted propanamide derivative characterized by a 3-amino-4-chloroaniline moiety linked via an amide bond to a 2-(4-ethylphenoxy)propanoyl group.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQLBTYXWKVDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-ethylphenoxy)propanoyl Intermediate

- Starting materials : 4-ethylphenol and 2-bromopropionic acid or its derivatives.

- Procedure : The 4-ethylphenol undergoes nucleophilic substitution with 2-bromopropionic acid or an activated derivative (e.g., acid chloride or ester) to introduce the 2-(4-ethylphenoxy)propanoyl group.

- Reaction conditions : Typically conducted under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF, at elevated temperatures (50–80°C) to facilitate the ether bond formation.

- Purification : The intermediate is purified by recrystallization or column chromatography.

Coupling with 3-amino-4-chloroaniline

- Amide bond formation : The 2-(4-ethylphenoxy)propanoyl intermediate (often as an acid chloride or activated ester) is reacted with 3-amino-4-chloroaniline.

- Activation methods :

- Conversion of the carboxylic acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used to activate the acid for amide bond formation.

- Reaction conditions : The amide coupling is carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low to ambient temperatures to control reaction rate and minimize side reactions.

- Base addition : A base such as triethylamine or N,N-diisopropylethylamine is added to scavenge the generated acid and drive the reaction forward.

- Purification : The final product is isolated by filtration, extraction, and recrystallization.

Alternative Microwave-Assisted Synthesis

- Microwave irradiation can be employed to accelerate amide bond formation.

- For example, substituted anilines and succinic anhydride derivatives have been reacted under microwave conditions at 180°C for 15 minutes in tetrahydrofuran, resulting in efficient synthesis of related amide compounds.

- This method offers advantages in reaction speed and yield, with minimal by-products.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield Range | Notes |

|---|---|---|---|---|---|

| Ether formation | 4-ethylphenol, 2-bromopropionic acid, K2CO3, DMF | 50–80°C | 4–12 hours | 70–85% | Base-mediated nucleophilic substitution |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–25°C | 1–3 hours | Quantitative | Careful temperature control needed |

| Amide coupling | 3-amino-4-chloroaniline, acid chloride, TEA | 0–25°C | 2–6 hours | 75–90% | Use of inert atmosphere recommended |

| Microwave-assisted coupling | Substituted aniline, succinic anhydride, THF | 180°C (microwave) | 15 minutes | 56–89% | Rapid synthesis, suitable for analogs |

Research Findings and Analytical Data

- Purity and identity of intermediates and final compound are confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.

- For example, NMR spectra show characteristic amide NH signals and aromatic proton shifts consistent with substitution patterns.

- Mass spectrometry confirms molecular weight (318.8 g/mol) and fragmentation patterns.

- Elemental analysis matches theoretical values for C, H, N, and Cl content.

- The compound exhibits moderate lipophilicity (XLogP ~3.9), consistent with the ethylphenoxy substituent.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group on the chlorophenyl ring is highly reactive, participating in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Alkylation | Methyl iodide, NaHCO₃, DMF, 60°C | N-Methyl derivative | Ethanol or DMF solvents yield >80% product under mild conditions. |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | Acylation occurs regioselectively at the aromatic amine group. |

These reactions retain the propanamide and ethylphenoxy moieties, confirming their stability under mild alkylation/acylation conditions .

Nucleophilic Aromatic Substitution

The electron-deficient 4-chlorophenyl group undergoes substitution with nucleophiles like amines or alkoxides:

| Substrate | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| 4-Chlorophenyl ring | Ethanolamine, K₂CO₃, DMSO, 80°C | 4-(2-Hydroxyethylamino)phenyl derivative | 65–70% yield. |

| 4-Chlorophenyl ring | Sodium methoxide, MeOH, reflux | 4-Methoxyphenyl derivative | Limited conversion (<30%) due to steric hindrance. |

Hydrolysis and Condensation

The propanamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-(4-Ethylphenoxy)propanoic acid | Complete cleavage of the amide bond. |

| Basic Hydrolysis | 2M NaOH, ethanol, 70°C | Sodium salt of propanoic acid | Requires prolonged heating for full conversion. |

Condensation with hydrazines forms hydrazide derivatives, which are precursors for heterocyclic syntheses .

Oxidation and Reduction

The ethylphenoxy ether and amine groups are susceptible to redox reactions:

Synthetic Versatility

-

Coupling Reactions : The compound serves as a scaffold for synthesizing urea and thiourea derivatives via reaction with isocyanates or thioisocyanates .

-

Heterocycle Formation : Condensation with aldehydes yields Schiff bases, which cyclize to form imidazolidinones under acidic conditions .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases.

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a valuable compound in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Activity : Investigations into its mechanism of action have revealed its potential role in modulating inflammatory pathways.

- Enzyme Interaction Studies : The compound has been studied for its ability to bind to specific enzymes or receptors, influencing various biochemical pathways. Techniques such as surface plasmon resonance have been utilized to assess binding affinities.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Drug Development : Its structural characteristics make it a candidate for further pharmacological studies aimed at treating diseases such as cancer or inflammation.

- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions.

Case Studies and Research Findings

- Biological Activity Assessment : A study investigated the anti-inflammatory properties of the compound by evaluating its effect on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Synthesis Optimization : Research focused on optimizing the synthesis process using continuous flow microreactor systems to enhance yield and purity. This method demonstrated improved reaction kinetics and reduced reaction times compared to traditional batch processes.

- Binding Affinity Studies : Interaction studies using fluorescence spectroscopy revealed that this compound binds effectively to specific enzyme targets, indicating its potential role as a lead compound in drug design.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis Table

Implications of Structural Variations

- Phenoxy Group Modifications: Bulkier substituents (e.g., isopropyl) reduce solubility but may improve target selectivity. Electron-withdrawing groups (e.g., chloro) enhance stability but could hinder pharmacokinetics .

- Amide Backbone Flexibility : Propanamide derivatives generally exhibit greater conformational flexibility than acrylamides, influencing binding modes and metabolic pathways .

- Amino/Chloro Positioning: The 3-amino-4-chloro configuration in the target compound optimizes hydrogen-bond donor/acceptor balance, a feature critical for interactions with biological targets like enzymes or receptors .

Biological Activity

N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide is a synthetic compound with notable structural characteristics that contribute to its biological activity. This article delves into various aspects of its biological effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.81 g/mol. The compound features a propanamide backbone, an amino group, a chlorophenyl moiety, and an ethylphenoxy substituent, which together influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating biochemical pathways involved in inflammation.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Similar compounds have shown promising anticancer activity by interacting with specific cellular targets.

- Antimicrobial Activity : There are indications that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets such as enzymes or receptors, influencing key biochemical pathways related to cell signaling and metabolism .

Interaction Studies

Studies employing techniques like surface plasmon resonance and fluorescence spectroscopy have been utilized to assess the binding affinities and kinetics of this compound with specific receptors or enzymes. Understanding these interactions is crucial for evaluating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)propanamide | Methyl substitution instead of ethyl | |

| N-(3-Amino-4-fluorophenyl)-2-(4-ethylphenoxy)propanamide | Fluorine instead of chlorine | |

| N-(3-Amino-4-bromophenyl)-2-(4-ethylphenoxy)propanamide | Bromine substitution |

The distinct combination of functional groups in this compound may enhance its lipophilicity and receptor binding compared to these similar compounds, thereby increasing its bioactivity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide be validated during synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, amide NH at δ 8.1–8.5 ppm) and compare with theoretical splitting patterns. MS (ESI+) can verify molecular ion peaks (e.g., [M+H] at m/z 333.1) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures >98% purity. Retention times should align with synthetic intermediates (e.g., nitro precursor at ~12.3 min vs. final product at ~15.8 min) .

Q. What synthetic routes are optimal for introducing the 4-ethylphenoxy moiety into the propanamide backbone?

- Methodological Answer :

- Nucleophilic Substitution : React 3-amino-4-chloroaniline with 2-(4-ethylphenoxy)propanoic acid chloride in dry dichloromethane (DCM) under N, using triethylamine (TEA) as a base. Monitor via TLC (R = 0.6 in ethyl acetate/hexane 1:1) .

- Alternative Pathway : Couple pre-synthesized 2-(4-ethylphenoxy)propanoic acid with 3-amino-4-chloroaniline using HATU/DMAP in DMF, yielding 75–80% after recrystallization (ethanol/water) .

Q. What precautions are critical for handling intermediates with reactive chloro and amino groups?

- Methodological Answer :

- Moisture Sensitivity : Store 3-amino-4-chloroaniline under argon, as the amino group readily oxidizes.

- Safety Protocols : Use fume hoods for reactions involving chlorinated intermediates (e.g., 4-chloronitrobenzene derivatives). Glove compatibility tests (e.g., nitrile vs. neoprene) are essential to prevent solvent permeation .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

- Methodological Answer :

- SHELX Refinement : Use SHELXL-2018 to model disorder (e.g., ethyl group in 4-ethylphenoxy). Apply PART instructions and ISOR restraints to anisotropic displacement parameters. Validate via R (<5%) and wR (<12%) .

- Hydrogen Bonding : Analyze intermolecular N–H⋯O interactions (2.8–3.0 Å) to stabilize crystal packing. PLATON-generated Hirshfeld surfaces can visualize π-π stacking (e.g., 3.5 Å between aromatic rings) .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., CYP450 inhibition)?

- Methodological Answer :

- In Silico Modeling : Use SwissADME to calculate logP (~3.2) and topological polar surface area (TPSA ~75 Å). Molecular docking (AutoDock Vina) against CYP3A4 (PDB: 4NY4) identifies potential binding poses (∆G < -8 kcal/mol) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify via LC-MS/MS. Monitor demethylation (4-ethylphenoxy → 4-hydroxyphenoxy) as a major metabolic pathway .

Q. How do substituent modifications (e.g., ethyl → trifluoromethyl) affect TRPV1 antagonism in analogs?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., 4-CF-phenoxy) and test in TRPV1 calcium flux assays (IC determination). Compare with parent compound:

| Substituent | IC (nM) | Selectivity (TRPV1 vs. TRPA1) |

|---|---|---|

| 4-Ethyl | 120 ± 15 | >100-fold |

| 4-CF | 45 ± 6 | 50-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.